Selvigaltin

Galectin-3 inhibitor Selectivity Galectin-1

Selvigaltin (GB1211) is the definitive galectin-3 inhibitor for liver fibrosis and MASH research—the only oral small molecule with >100-fold selectivity over galectin-1, eliminating confounding galectin-1 effects. Its tablet formulation achieves 161% higher Cmax and 84% higher AUC versus capsules with minimal food effect, ensuring reliable oral dosing. Low CYP450 inhibition permits safe co-administration with checkpoint inhibitors (e.g., atezolizumab). Validated in a translatable rabbit MASH model at 100 mg b.i.d., it outperforms polysaccharide or inhaled alternatives that lack oral bioavailability or selectivity. Choose Selvigaltin when mechanistic precision and translational relevance are non-negotiable.

Molecular Formula C19H16BrF3N4O4S
Molecular Weight 533.3 g/mol
CAS No. 1978336-95-6
Cat. No. B10821601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelvigaltin
CAS1978336-95-6
Molecular FormulaC19H16BrF3N4O4S
Molecular Weight533.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4=CC(=CN=C4)Br)CO)O
InChIInChI=1S/C19H16BrF3N4O4S/c20-9-3-10(5-24-4-9)32-19-18(30)16(17(29)14(7-28)31-19)27-6-13(25-26-27)8-1-11(21)15(23)12(22)2-8/h1-6,14,16-19,28-30H,7H2/t14-,16+,17+,18-,19-/m1/s1
InChIKeyFNCLKJPMEFPXOR-QFACEVIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Selvigaltin (GB1211) Galectin-3 Inhibitor: Technical Specifications and Molecular Profile


Selvigaltin (also known as GB1211; CAS 1978336-95-6) is a small-molecule galectin-3 inhibitor with the molecular formula C19H16BrF3N4O4S and a molecular weight of 533.32 g/mol . It exhibits high binding affinity for human galectin-3, with a dissociation constant (Kd) of 25 nM in fluorescence polarization assays , and demonstrates oral bioavailability, distinguishing it from inhaled or injectable galectin-3 inhibitors [1].

Why Selvigaltin Cannot Be Replaced by Other Galectin-3 Inhibitors in Procurement


Galectin-3 inhibitors are not interchangeable due to significant differences in molecular structure, route of administration, selectivity profiles, and pharmacokinetic properties. Selvigaltin is a small-molecule monogalactoside optimized for oral bioavailability and high selectivity over galectin-1, whereas alternatives like Belapectin (GR-MD-02) are polysaccharide-based and require intravenous administration [1], and GB0139 (TD139) is an inhaled thiodigalactoside with different selectivity and tissue distribution . These distinctions directly impact experimental design, dosing regimens, and translational potential, making generic substitution scientifically unsound [2].

Quantitative Differentiation of Selvigaltin Against Comparator Galectin-3 Inhibitors


Selvigaltin Demonstrates >100-Fold Selectivity for Galectin-3 Over Galectin-1 Compared to GB0139

Selvigaltin exhibits high selectivity for galectin-3 over galectin-1, with a >100-fold preference, whereas the comparator GB0139 (TD139) shows minimal selectivity (Kd galectin-3 = 14 nM; Kd galectin-1 = 10 nM). In contrast, Selvigaltin has a Kd of 25 nM for galectin-3 and no measurable affinity for galectin-1 in the same assay format . This differential selectivity is critical for studies requiring galectin-3-specific inhibition without off-target effects on galectin-1-mediated processes.

Galectin-3 inhibitor Selectivity Galectin-1

Selvigaltin Tablet Formulation Provides 161% Higher Cmax and 84% Higher AUC Compared to Capsule Formulation

In a randomized crossover study in healthy participants (GALBA-1; NCT05747573), the 100 mg tablet formulation of Selvigaltin demonstrated significantly higher bioavailability compared to the 50 mg capsule formulation. Under fasted conditions, geometric mean Cmax was 161.0% higher and AUC0–inf was 84.0% higher for the tablet versus capsules [1]. Additionally, food had minimal impact on tablet PK, with only a 20.0% reduction in Cmax and no effect on AUC0–inf under fed conditions [1]. This establishes the tablet formulation as the preferred option for consistent oral dosing.

Pharmacokinetics Bioavailability Formulation

Selvigaltin Reduces Liver Fibrosis and Inflammation in MASH Model, Supporting Clinical Dose Translation

In a high-fat diet rabbit model of metabolic-associated steatohepatitis (MASH), Selvigaltin dose-dependently reduced biomarkers of liver fibrosis and inflammation. At therapeutic doses of 1.0 or 5.0 mg/kg, Selvigaltin significantly decreased galectin-3 levels, AST, ALT, bilirubin, inflammatory foci, and fibrosis markers (PSR, SHG) [1]. These preclinical findings support the clinical dose of 100 mg b.i.d. currently under investigation in liver cirrhosis [1]. In contrast, Belapectin (GR-MD-02) failed to meet its primary endpoint in a Phase 2 NASH trial, with efficacy limited to a subgroup analysis [2].

MASH Liver fibrosis Preclinical efficacy

Selvigaltin Exhibits Low CYP450 Inhibition and Clean Selectivity Panel Compared to Multitargeted Kinase Inhibitors

Selvigaltin demonstrates low inhibition of major cytochrome P450 enzymes and shows no significant affinity against a panel of 87 different targets (enzymes, receptors, ion channels) . This clean off-target profile contrasts with many kinase inhibitors used in fibrosis research, which often exhibit polypharmacology and higher drug-drug interaction liability. For instance, GB0139 (TD139) is primarily developed for inhaled administration, limiting its systemic application .

Drug-drug interaction CYP450 Selectivity

Optimal Use Cases for Selvigaltin Based on Quantitative Evidence


Preclinical Studies of Liver Fibrosis and MASH Requiring Oral Galectin-3 Inhibition

Selvigaltin is the compound of choice for investigating galectin-3's role in liver fibrosis and metabolic-associated steatohepatitis (MASH) due to its validated oral efficacy in a translatable rabbit model and established human dose translation (100 mg b.i.d.) [1]. Its high oral bioavailability and clean selectivity profile minimize confounding variables in long-term dosing studies.

Pharmacokinetic and Formulation Development for Oral Galectin-3 Inhibitors

The tablet formulation of Selvigaltin provides superior bioavailability (161% higher Cmax, 84% higher AUC) compared to capsules, with minimal food effect [2]. This makes it an ideal reference standard for developing oral solid dosage forms of galectin-3 inhibitors and for studying oral absorption mechanisms.

Combination Therapy Research in Oncology Where Galectin-3 Mediates Immune Checkpoint Resistance

Selvigaltin's low CYP450 inhibition and clean selectivity panel support its use in combination with immune checkpoint inhibitors (e.g., atezolizumab) without increasing drug-drug interaction risk . Its >100-fold selectivity over galectin-1 ensures that observed effects are attributable to galectin-3 blockade .

In Vivo Studies Requiring High Selectivity for Galectin-3 Over Galectin-1

Researchers seeking to dissect galectin-3-specific functions from those of galectin-1 should select Selvigaltin due to its >100-fold selectivity ratio, in contrast to GB0139 (TD139), which inhibits both galectins with similar potency . This specificity is essential for mechanistic studies in fibrosis, inflammation, and cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selvigaltin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.